1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that features a furan ring, an oxadiazole ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the 3-methyl-1,2,4-oxadiazole Ring: This can be synthesized by cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile.
Coupling of Intermediates: The furan-2-ylmethyl intermediate can be coupled with the 3-methyl-1,2,4-oxadiazole intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The pyrrolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the oxadiazole ring could yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.
1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the combination of its three distinct functional groups, which can impart specific chemical and biological properties. This makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-13-12(18-14-8)9-5-11(16)15(6-9)7-10-3-2-4-17-10/h2-4,9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHVZKXOVGIRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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